3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol

CNS penetration blood-brain barrier logP

Researchers targeting peripheral inflammation or leishmaniasis often face limited access to structurally versatile thiophene scaffolds for systematic SAR. This compound solves that by providing a three-domain architecture (piperidine, thiophene, propargyl alcohol) at 97% purity, enabling direct head-to-head ADME comparison with its amine analog (CAS 1249071-65-5) for lead optimization. Its terminal alkyne serves as an intrinsic CuAAC handle for ABPP probe construction without pharmacophore disruption. • MMP Pairing: Procure alongside CAS 1249071-65-5 to measure microsomal clearance and CYP2D6 inhibition differences driven by terminal heteroatom substitution. • Diversification Ready: Propargyl alcohol vector supports esterification, oxidation, or click derivatization to probe solvent-exposed target regions. • Supply Assurance: Multi-vendor sourcing at 97-98% purity eliminates single-supplier bottlenecks for hit-to-lead campaigns.

Molecular Formula C13H17NOS
Molecular Weight 235.35 g/mol
Cat. No. B13636065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol
Molecular FormulaC13H17NOS
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CS2)C#CCO
InChIInChI=1S/C13H17NOS/c15-8-4-5-12-9-13(16-11-12)10-14-6-2-1-3-7-14/h9,11,15H,1-3,6-8,10H2
InChIKeyOULQJUJJUBLCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-Piperidine-Propargyl Hybrid Building Block


3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol (CAS 1250703-01-5) is a synthetic heterocyclic compound integrating a thiophene core, a piperidine ring linked via a methylene bridge at the thiophene 5-position, and a terminal propargyl alcohol (prop-2-yn-1-ol) moiety at the 3-position . With a molecular formula of C13H17NOS and a molecular weight of 235.35 g/mol, it belongs to the class of piperidinylmethyl-thiophene acetylenic alcohols—a scaffold of emerging interest in medicinal chemistry for anti-inflammatory and anti-parasitic applications [1]. The compound's three functional domains (basic piperidine nitrogen, electron-rich thiophene, and terminal alkyne) confer a distinct reactivity and molecular recognition profile not simultaneously available in simpler thiophene or piperidine analogs .

1
Scaffold Heterocyclic building block with thiophene-piperidine-propargyl alcohol architecture
2
Click handle Terminal alkyne for CuAAC bioconjugation and probe construction
3
Screening fit Reported scaffold for anti-inflammatory and anti-parasitic probe development

Structural Determinants Against In-Class Substitution


The compound occupies a precise intersection of three pharmacophoric elements—piperidine basic amine, thiophene aromatic system, and terminal propargyl alcohol—whose spatial arrangement and electronic properties are highly sensitive to subtle structural modifications . Replacing the terminal alcohol with an amine (CAS 1249071-65-5) alters logP by approximately 1–1.5 units and changes the hydrogen-bond donor/acceptor profile from neutral alcohol to basic amine, directly impacting blood-brain barrier permeability and CYP450 inhibition liability . Substituting the unsubstituted piperidine with 4-methylpiperidine (3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-ol) or 3-methylpiperidine analogs introduces steric bulk that can reduce target binding affinity [1]. Even the absence of the piperidine moiety altogether—as in 3-(thiophen-3-yl)prop-2-yn-1-ol (CAS 170859-75-3)—removes the basic nitrogen required for key salt-bridge interactions with biological targets, rendering simple substitution pharmacologically non-equivalent .

!
Amine analog (CAS 1249071-65-5) shifts logP and hydrogen-bond donor profile, likely altering CNS penetration and CYP inhibition liability.
!
Methyl-substituted piperidine derivatives introduce steric bulk that may reduce target binding affinity.
!
Unsubstituted thiophene analog lacks the basic amine required for ionic target interactions, limiting direct pharmacological equivalence.

Quantitative Differentiation from Closest Analogs


CNS Penetration: Alcohol vs. Amine Terminal Group

The target compound bears a terminal primary alcohol (-CH2OH), whereas its closest direct analog replaces this with a primary amine (-CH2NH2; CAS 1249071-65-5) . The amine analog exhibits a measured logP of 2.28 with 2 hydrogen-bond acceptors and 1 hydrogen-bond donor . The alcohol variant is predicted to have a lower logP (estimated reduction of ~0.5–1.0 log units based on the hydroxyl-for-amine substitution, consistent with the unsubstituted thiophene propargyl alcohol's XlogP3 of 1.1 ), and carries an additional hydrogen-bond donor (OH plus the piperidine nitrogen as acceptor), yielding a higher topological polar surface area and reduced passive membrane permeability . This physicochemical shift is relevant for programs seeking to minimize CNS exposure while retaining peripheral target engagement .

CNS Penetration Profile
Cross-study comparable
Alcohol analog: predicted lower logP, +1 HBD vs. amine analog (logP 2.28)
Predicted reduced CNS exposure supports peripheral target studies
Experimental brain:plasma ratio needed to confirm.
CNS penetration blood-brain barrier logP hydrogen bonding peripheral selectivity

Anti-Leishmanial Potency: Piperidine vs. Pyran Analogs

In a systematic study of 38 thiophene derivatives tested against Leishmania infantum promastigotes and intracellular amastigotes, piperidine-containing analogs demonstrated markedly superior potency compared to their tetramethylpyran counterparts [1]. Nineteen derivatives exhibited EC50 values ranging from 0.3 to 18 μM; of these, the majority were piperidine-based compounds, whereas 16 of the 17 derivatives with EC50 >25 μM were pyran derivatives [1]. The most potent piperidine analog (RS2-13) achieved an EC50 of 0.29 μM against promastigotes and 0.7 μM against intracellular amastigotes, with a selectivity index of 11.9 relative to THP-1 macrophages [1]. Although this study employed 2,2,6,6-tetramethylpiperidine substituents rather than the unsubstituted piperidine present in the target compound, the data establish a robust class-level trend: piperidine-bearing thiophenes are significantly more active than oxygen-heterocycle analogs, supporting the rationale for prioritizing piperidine-containing scaffolds in anti-leishmanial screening cascades [1].

Anti-Leishmanial Potency
Class-level inference
Piperidine-based thiophenes: EC50 0.3–18 μM; pyran analogs: EC50 >25 μM [1]
Supports piperidine pharmacophore screening fit
Direct testing of the compound is not reported.
leishmaniasis anti-parasitic EC50 thiophene SAR piperidine pharmacophore

Click Chemistry Enablement via Terminal Alkyne

The terminal alkyne of the propargyl alcohol moiety in the target compound provides a bona fide handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction . This functionality is absent in non-alkynyl piperidinylmethyl-thiophene analogs such as 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS 1354960-80-7) or 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde, which lack a bioorthogonal ligation site [1]. The propargyl alcohol group enables modular derivatization with azide-containing payloads (fluorophores, biotin, PEG chains, or affinity tags) without interfering with the piperidine or thiophene functionalities . This positions the compound not merely as a pharmacological probe but as a versatile intermediate for constructing targeted chemical biology tools, PROTAC-type conjugates, or activity-based protein profiling (ABPP) probes [2].

Click Chemistry Handle
Supporting evidence
Terminal alkyne enables CuAAC with azide partners under standard conditions
Supports probe construction and bioconjugation workflows
Typical conversion efficiency >90% [2].
click chemistry CuAAC bioconjugation propargyl alcohol triazole

Molecular Recognition: Piperidine vs. Unsubstituted Thiophene

The target compound differs from 3-(thiophen-3-yl)prop-2-yn-1-ol (CAS 170859-75-3) by the addition of a piperidin-1-ylmethyl substituent at the thiophene 5-position, increasing molecular weight from 138.19 to 235.35 g/mol and introducing a basic tertiary amine (pKa ~10–11 for piperidine) . The unsubstituted analog has zero basic nitrogen centers, an XlogP3 of 1.1, and a topological polar surface area of 48.5 Ų . The piperidine moiety in the target compound provides a protonatable site for ionic interactions with aspartate or glutamate residues in biological targets, a feature completely absent in the unsubstituted analog [1]. This additional molecular recognition element is consistent with the enhanced anti-leishmanial activity observed for piperidine-containing thiophenes (EC50 <10 μM) compared to simpler thiophene derivatives [1].

Molecular Recognition Element
Cross-study comparable
MW increase +97 Da; added basic amine (pKa ~10–11) vs. unsubstituted analog
Enables ionic target interactions absent in simpler thiophene
Biological relevance inferred from class-level SAR.
molecular recognition salt bridge piperidine basicity target engagement SAR

Multi-Supplier Purity and Procurement Consistency

The target compound is available from multiple independent suppliers with consistent purity specifications: AKSci offers 97% minimum purity (Cat. 6062EH) , Chemsrc/Shanghai Nianxing Industrial lists 98.0% purity with 10-day lead time and现货 (in-stock) availability , and Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity (Cat. 1425181) in quantities from 1 g to 500 g . This multi-vendor availability at high purity contrasts with some methyl-substituted piperidine analogs (e.g., 4-methylpiperidine or 3-methylpiperidine variants) which appear with fewer listed suppliers or lower cataloged purity grades, reducing procurement flexibility for time-sensitive screening campaigns. The CAS registry number 1250703-01-5 is consistently applied across suppliers, facilitating unambiguous ordering and inventory management .

Purity & Supply Consistency
Supporting evidence
≥97% purity from ≥3 independent suppliers (AKSci, Chemsrc, Leyan)
Supports batch reproducibility and multi-source procurement
Vendor specifications as of May 2026.
purity specification procurement quality control vendor comparison CAS 1250703-01-5

Anti-Inflammatory Potential of Acetylenic Thiophenes

Acetylenic thiophene derivatives as a class have demonstrated significant anti-inflammatory activity in the carrageenin-induced rat paw edema model, a standard acute in vivo inflammation assay [1]. Zeni et al. (2001) reported that a series of acetylenic thiophenes synthesized via Pd-catalyzed coupling showed good anti-inflammatory activity in this model, with some tetra-substituted thiophene analogs achieving up to 64% protection of the inflamed paw [1][2]. Patent literature (JP 2019-012527) further describes thiophene derivatives incorporating piperidin-1-ylmethylphenyl ether motifs as therapeutics for inflammatory diseases including rheumatoid arthritis, Crohn's disease, and ulcerative colitis [3]. Although the target compound itself has not been directly tested in published in vivo inflammation models, its structural elements—acetylenic thiophene core with a piperidine substituent—align with the pharmacophoric features present in these active anti-inflammatory series [1][3].

Anti-Inflammatory Context
Class-level inference
Acetylenic thiophenes reported up to 64% edema inhibition at 40 mg/kg in rodent model
Supports anti-inflammatory screening library inclusion
Target compound not directly tested; data from related chemotypes.
anti-inflammatory carrageenin-induced paw edema acetylenic thiophene COX in vivo

High-Impact Application Scenarios


Peripheral Anti-Inflammatory Lead Optimization

Programs targeting peripheral inflammatory targets (e.g., COX, prostaglandin receptors, or cytokine pathways) can leverage the alcohol analog's predicted lower logP and higher hydrogen-bond donor count relative to the amine analog to minimize unintended CNS distribution. The piperidine moiety provides a basic center for salt-bridge interactions with target enzymes, while the acetylenic thiophene scaffold aligns with the pharmacophore established in multiple anti-inflammatory series showing up to 64% paw edema protection in rodent models [1][2]. Researchers should verify CNS penetration experimentally (e.g., rodent brain:plasma Kp) and compare directly with the amine analog (CAS 1249071-65-5) to confirm the predicted selectivity advantage.

Anti-Leishmanial Hit-to-Lead Expansion

Based on the class-level evidence that piperidine-substituted thiophenes achieve EC50 values of 0.3–18 μM against Leishmania infantum—substantially outperforming tetramethylpyran analogs (EC50 >25 μM)—this compound serves as a logical diversification point for structure-activity relationship (SAR) exploration [3]. The propargyl alcohol group at the thiophene 3-position offers a vector for systematic modification (esterification, oxidation, or click derivatization) to probe the chemical space around the solvent-exposed region of the putative target binding site. Procurement of the compound at 97–98% purity from multiple vendors enables rapid initiation of SAR campaigns without supply-chain bottlenecks .

Click Chemistry Probe Construction

The terminal alkyne of the propargyl alcohol provides an intrinsic CuAAC handle for conjugating azide-modified reporter tags (fluorophores, biotin, or desthiobiotin) without perturbing the piperidine or thiophene pharmacophoric elements . This enables the construction of activity-based protein profiling (ABPP) probes or photoaffinity labeling (PAL) reagents directly from the parent compound, streamlining target deconvolution workflows. The approach is particularly valuable given the class-level anti-leishmanial and anti-inflammatory activity of structurally related thiophenes, where molecular target identification remains incomplete [1][3].

Matched Pair PK Profiling: Alcohol vs. Amine

The target compound and its amine analog (CAS 1249071-65-5) form an ideal matched molecular pair (MMP) differing only in the terminal heteroatom (O vs. N). This MMP is suited for systematic ADME comparison: the amine analog has a measured logP of 2.28, 1 HBD, and 2 HBA , while the alcohol variant is predicted to exhibit lower logP and an additional HBD. Procurement of both compounds enables head-to-head assessment of metabolic stability (microsomal clearance), CYP450 inhibition (e.g., CYP2D6, for which piperidine analogs may show IC50 ≈ 3 μM), and plasma protein binding—providing direct evidence for selecting the optimal terminal group in lead optimization programs .

Application
Selection Property
Validation Focus
Peripheral inflammation probe development
Lower predicted CNS penetration vs. amine analog
Brain:plasma Kp comparison in rodent models
Anti-leishmanial SAR exploration
Piperidine-thiophene scaffold with terminal alkyne vector
EC50 validation in promastigote and amastigote assays
Chemical biology probe construction
Intrinsic terminal alkyne for CuAAC click chemistry
Conjugation efficiency and retained target engagement
ADME matched-pair profiling
Alcohol vs. amine terminal group (O vs. N)
Microsomal stability, CYP inhibition, plasma protein binding
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